4-Methyl-5-phenylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGYQFOIZMYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206197 | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57562-58-0 | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057562580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Mechanistic Investigations of 4 Methyl 5 Phenylpyrimidine
Established Synthetic Pathways for 4-Methyl-5-phenylpyrimidine
The deliberate synthesis of this compound can be achieved through several established chemical methodologies. These pathways offer routes to the compound for research and reference material purposes.
Modified Vilsmeier Reaction Approaches
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgresearchgate.net The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). wikipedia.orgekb.eg This electrophilic reagent attacks the substrate, leading to the introduction of a formyl group after hydrolysis. wikipedia.org
While the Vilsmeier-Haack reaction is a known method for the synthesis of various pyrimidine (B1678525) derivatives and other nitrogen-containing heterocycles, specific literature detailing the synthesis of this compound via this route is not extensively documented in the provided search results. sapub.orgresearchgate.net However, the reaction has been successfully applied to formylate related pyrimidine structures, such as 2-methylpyrimidine-4,6-diol, to produce the corresponding 5-carbaldehyde. mdpi.com The general mechanism involves the reaction of a suitable precursor with the Vilsmeier reagent, followed by cyclization to form the pyrimidine ring.
Table 1: Vilsmeier-Haack Reaction Components
| Role | Compound Example |
|---|---|
| Substituted Amide | N,N-Dimethylformamide (DMF) |
| Halide | Phosphorus oxychloride (POCl₃) |
Condensation Reactions Involving Phenylacetone (B166967) and Formamide (B127407) Derivatives
A primary and well-documented route to this compound involves the condensation reaction between phenylacetone (also known as benzyl (B1604629) methyl ketone or P-2-P) and formamide or its derivatives. unil.ch This reaction is heated, often in the presence of an acid catalyst like p-toluenesulfonic acid, and involves trisformylaminomethane as a key reagent. unil.ch The condensation and subsequent cyclization of these precursors lead to the formation of the stable pyrimidine ring structure of this compound.
This synthetic approach is particularly notable because it mirrors the conditions found in the Leuckart synthesis of amphetamine, where this compound is a known by-product.
Other Documented Synthetic Methods for this compound Formation
General synthetic strategies for producing pyrimidine derivatives can be adapted for the synthesis of this compound. The Pinner synthesis is a classical and significant method for constructing the pyrimidine ring. slideshare.netresearchgate.net This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net For this compound, a plausible pathway would involve the reaction of a 2-phenyl-substituted 1,3-dicarbonyl compound with formamidine.
Additionally, multicomponent reactions offer efficient pathways to highly substituted pyrimidines. omicsonline.orgbenthamopen.comrsc.org These methods often involve the one-pot condensation of an aldehyde, a compound with an active methylene (B1212753) group, and a urea (B33335) or thiourea (B124793) derivative, sometimes in the presence of a catalyst. benthamopen.comrsc.org An iron-catalyzed method has also been developed for the modular synthesis of pyrimidines from the reaction of ketones or aldehydes with amidines. organic-chemistry.orgacs.org
Table 2: General Pyrimidine Synthesis Precursors
| Precursor Type | Example |
|---|---|
| 1,3-Dicarbonyl Compound | 2-Phenylacetoacetonitrile |
| Amidine | Formamidine |
| Aldehyde | Benzaldehyde |
| Active Methylene Compound | Ethyl acetoacetate |
Formation of this compound as a By-product
The presence of this compound in chemical samples is often not the result of intentional synthesis but rather its formation as a characteristic impurity. This is particularly true in the context of illicit drug manufacturing.
Leuckart Reaction Pathway in Amphetamine Synthesis
The Leuckart reaction is one of the most common methods employed in the clandestine synthesis of amphetamine. acs.orgresearchgate.net This reaction involves the reductive amination of a ketone, specifically phenyl-2-propanone (P2P), using formamide or ammonium (B1175870) formate (B1220265) as the nitrogen source and reducing agent. wikipedia.orgresearchgate.net The reaction proceeds at elevated temperatures and typically involves a formylation step to produce an N-formylamphetamine intermediate, which is then hydrolyzed with acid to yield amphetamine. researchgate.net
During this process, a number of side reactions occur, leading to the formation of various impurities. researchgate.netresearchgate.net this compound is one of the most significant and frequently identified by-products of the Leuckart synthesis of amphetamine. acs.orgresearchgate.netresearchgate.net Its presence in a sample of amphetamine is considered a strong, route-specific marker, indicating that the Leuckart method was likely used for its production. scirp.orgnih.gov It is typically found at levels of less than 1%. researchgate.net
Table 3: Key Components in Leuckart Synthesis of Amphetamine
| Role | Compound |
|---|---|
| Precursor Ketone | Phenyl-2-propanone (P2P) |
| Reagent | Formamide / Ammonium Formate |
| Intermediate | N-formylamphetamine |
| Final Product | Amphetamine |
By-product Formation Mechanisms in Illicit Synthesis
The formation of this compound during the Leuckart reaction is a direct consequence of the reaction conditions and the precursors used. The high temperatures and presence of formamide create an environment suitable for side reactions. The proposed mechanism involves the reaction between phenylacetone (P2P) and formamide.
Instead of leading to the desired N-formylamphetamine intermediate, molecules of phenylacetone and formamide can undergo a cyclocondensation reaction. This side pathway results in the formation of the stable, aromatic pyrimidine ring of this compound. Other pyrimidine derivatives, such as 4-benzylpyrimidine, can also be formed through related mechanisms during the Leuckart synthesis. scirp.org The identification of these pyrimidine-based impurities provides crucial intelligence for forensic chemists in determining the synthetic route of illicitly produced amphetamine. acs.org
Influence of Reaction Conditions on By-product Formation
The Leuckart reaction is characterized by its use of a nitrogen donor and reducing agent, typically formamide, ammonium formate, or a mixture of these with formic acid, at elevated temperatures. wikipedia.orgunodc.org The complex series of condensations and reductions that occur can lead to numerous side reactions. Incomplete conversions and side reactions are common, resulting in a complex mixture of impurities. mdma.ch
Detailed Research Findings
Research into the Leuckart reaction and similar syntheses has elucidated how different parameters can be manipulated, which in turn affects the by-product profile.
Choice of Reagents: The selection of the aminating and reducing agent is a critical factor. While formamide can be used alone, it often results in lower yields of the primary amine compared to ammonium formate. wikipedia.org The addition of formic acid to formamide can improve yields and allow for lower reaction temperatures. europa.eumdpi.com A comparative study on the synthesis of the related compound 4-methylthioamphetamine using four different Leuckart reagent systems (formamide, formamide/formic acid, ammonium formate, and ammonium formate/formic acid) demonstrated that the choice of reagents directly impacts the impurity profile, with various heterocyclic by-products being formed. nih.gov
Reaction Temperature: Temperature is a crucial variable in the Leuckart reaction, which typically requires heating between 120°C and 190°C. wikipedia.orgeuropa.eu Higher temperatures can increase the reaction rate and the yield of the desired amine; for instance, one study noted a twofold increase in yield when the temperature was raised from 160–170°C to 190–200°C. mdpi.com However, elevated temperatures also promote the formation of impurities and by-products. belspo.be Finding an optimal temperature is therefore essential to balance reaction efficiency with the minimization of unwanted side reactions.
Use of Catalysts: Catalysts can be employed to improve reaction yields and potentially alter the by-product distribution. For reactions using formamide, catalysts such as ammonium sulfate (B86663) and magnesium chloride have been shown to be effective in increasing the yield of the formylated intermediate. wikipedia.orgsciencemadness.org More advanced catalytic systems, such as a Cp*Rh(III) complex, have been shown to enable the reaction to proceed at much lower temperatures (50-70°C) with high chemoselectivity, which would likely reduce the formation of high-temperature by-products. scribd.comresearchgate.net
The following interactive table summarizes the observed influence of key reaction conditions on the formation of by-products during Leuckart-type syntheses.
| Reaction Condition | Parameter Variation | Observed Influence on By-product Formation | Reference |
|---|---|---|---|
| Reagent Choice | Ammonium formate vs. Formamide | Ammonium formate generally provides better yields of the main amine product than formamide alone, suggesting a more efficient primary reaction pathway and potentially altering the by-product ratio. | wikipedia.org |
| Reagent Choice | Addition of Formic Acid | Adding formic acid to formamide can reduce the required reaction temperature and improve yields, which can change the distribution of temperature-dependent by-products. | europa.eumdpi.com |
| Temperature | Increase from 160°C to 200°C | Significantly increases the reaction rate and yield of the primary amine, but also rapidly increases the formation of various impurities. | mdpi.combelspo.be |
| Catalyst | Use of MgCl₂ or (NH₄)₂SO₄ with formamide | Shown to be effective catalysts, increasing the yield of the N-formyl intermediate and thus influencing the subsequent reaction steps and potential by-products. | wikipedia.orgsciencemadness.org |
| Catalyst | Use of Rh(III) complex | Allows the reaction to proceed at significantly lower temperatures (50-70°C), leading to higher chemoselectivity and likely reducing the formation of thermally induced by-products. | scribd.comresearchgate.net |
| Reactant Ratio | Molar excess of formamide | A significant molar excess of formamide (e.g., 6:1 relative to the ketone) can be necessary to achieve a homogeneous reaction mixture and obtain good yields, thereby influencing the reaction equilibrium and side reactions. | sciencemadness.org |
By-products Identified in a Related Synthesis
While specific quantitative data for by-product distribution in the synthesis of this compound is scarce in publicly available literature, a study on the synthesis of 4-methylthioamphetamine (4-MTA) via the Leuckart reaction provides valuable insight. The study identified a range of impurities across four different reagent systems. Since 4-methyl-5-(4'-methylthiophenyl)pyrimidine is an analogue of this compound, the by-products identified are indicative of the types of side reactions that occur.
The following table lists the major by-products identified in the synthesis of 4-MTA, which was conducted using 4-methylthiophenylacetone and different aminating agents.
| By-product Class | Specific Compound Identified |
|---|---|
| Pyrimidines | 4-Methyl-5-(4'-methylthiophenyl)pyrimidine |
| 4-(4'-Methylthiobenzyl)pyrimidine | |
| Pyridines | 2,6-Dimethyl-3,5-di-(4'-methylthiophenyl)pyridine |
| Schiff Bases | Schiff base from 4-MTA and 4-methylbenzaldehyde |
| Schiff base from 4-MTA and 4-methylthiophenylacetone | |
| Dimeric Amines and Formamides | N,N-di-[β-(4-methylthiophenyl)isopropyl]amine |
| N,N-di-[β-(4-methylthiophenyl)isopropyl]methylamine | |
| N,N-di-[β-(4-methylthiophenyl)isopropyl]formamide |
These findings underscore the complexity of the Leuckart reaction. The formation of pyrimidines, pyridines, and various dimeric compounds highlights the multiple competing reaction pathways that are highly dependent on the chosen synthetic conditions.
Advanced Spectroscopic and Structural Characterization of 4 Methyl 5 Phenylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Methyl-5-phenylpyrimidine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, confirming the substitution pattern of the pyrimidine (B1678525) ring. mdma.chmdpi.com
In a typical ¹H NMR spectrum, the methyl group (CH₃) at the 4-position of the pyrimidine ring is expected to appear as a singlet, owing to the absence of adjacent protons. The protons of the phenyl group at the 5-position will exhibit signals in the aromatic region of the spectrum, with their multiplicity and coupling constants dependent on their relative positions. The two protons on the pyrimidine ring itself (at positions 2 and 6) will also produce distinct signals. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. cdnsciencepub.comnih.gov The chemical shifts of the carbons in the pyrimidine ring are influenced by the nitrogen atoms and the substituents. mdpi.com For instance, the carbon atom attached to the methyl group will have a characteristic shift, as will the carbons of the phenyl ring and the pyrimidine core. cdnsciencepub.com Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed for the unambiguous assignment of all proton and carbon signals. core.ac.uk
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.40 | Singlet | CH₃ at C4 |
| ¹H | ~7.30-7.60 | Multiplet | Phenyl-H |
| ¹H | ~8.65 | Singlet | Pyrimidine-H at C6 |
| ¹H | ~9.13 | Singlet | Pyrimidine-H at C2 |
| ¹³C | ~17 | Quartet | C H₃ |
| ¹³C | ~128-136 | Multiple | Phenyl-C |
| ¹³C | ~156-164 | Multiple | Pyrimidine-C |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Identification and Profiling
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification. spectrabase.comukm.my In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.22 g/mol ). spectrabase.com
The fragmentation pattern provides structural information. For instance, a common fragmentation pathway for related phenylpyrimidine compounds involves the loss of the phenyl group. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. rsc.org This technique is invaluable for distinguishing between compounds with the same nominal mass.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Significance |
| EI-MS | [M]⁺ | 170 | Molecular Ion |
| EI-MS | [M-H]⁺ | 169 | Loss of a hydrogen atom |
| EI-MS | [M-CH₃]⁺ | 155 | Loss of the methyl group |
| EI-MS | [C₆H₅]⁺ | 77 | Phenyl cation |
| HRMS | [M]⁺ | 170.0844 | Exact mass for C₁₁H₁₀N₂ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide further characterization of this compound by probing its vibrational modes and electronic transitions, respectively.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and phenyl groups. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings will also give rise to distinct peaks in the fingerprint region. nih.gov
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of the phenyl and pyrimidine rings results in strong absorption in the UV region due to π → π* electronic transitions. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. nasa.gov
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Region (cm⁻¹ / nm) | Assignment |
| IR | ~3000-3100 | Aromatic C-H stretch |
| IR | ~2850-2960 | Aliphatic C-H stretch |
| IR | ~1500-1600 | C=N and C=C ring stretching |
| UV-Vis | ~250-280 nm | π → π* transitions |
X-ray Crystallography Studies of Pyrimidine Analogs
Advanced Chromatographic-Mass Spectrometric Coupling for Trace Analysis
For the detection and quantification of this compound at trace levels, especially in complex matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. oup.comsystemproject.eumdpi.com These methods combine the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.govacs.org
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. creative-proteomics.comacs.orgresearchgate.net The sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer for detection. This technique has been used for the identification of pyrimidine derivatives in various samples. ukm.mynasa.gov
LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC. jchr.orgjocpr.comacs.org In LC-MS, the compound is separated in the liquid phase before being ionized and detected by the mass spectrometer. acs.org Techniques like electrospray ionization (ESI) are commonly used. mdpi.com The development of methods using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography allows for the nontargeted screening and identification of unknown pyrimidine derivatives in complex mixtures. systemproject.eu
Role of 4 Methyl 5 Phenylpyrimidine in Forensic Chemistry and Impurity Profiling
4-Methyl-5-phenylpyrimidine as a Route-Specific Marker in Illicit Amphetamine Synthesis
Forensic chemists have identified this compound as a major and route-specific impurity associated with the Leuckart synthesis of amphetamine. unodc.orgaic.gov.au The Leuckart reaction is a popular method in clandestine laboratories due to its relative simplicity, rapid execution, and good yield without the need for highly specialized equipment. unodc.orgmdpi.com This synthetic pathway involves the reaction of phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK), with formamide (B127407) or a related compound. unodc.orgukm.my
The formation of this compound is a direct consequence of the specific chemical reactions occurring during the Leuckart synthesis. unil.ch It is considered a distinctive by-product, and its presence in a seized amphetamine sample, often at levels less than 1%, strongly indicates that this particular synthetic method was employed. unodc.orgaic.gov.au While other impurities like N-formylamphetamine are also generated during the Leuckart reaction, they are not exclusively specific to this route. aic.gov.au
The significance of this compound as a marker has been further highlighted in studies investigating the use of pre-precursors like α-phenylacetoacetonitrile (APAAN). researchgate.netnih.gov As international controls on P2P have tightened, illicit manufacturers have turned to such precursors to synthesize P2P in-situ, which is then used in the Leuckart reaction. drugsandalcohol.ie Research has shown that even when starting from APAAN, this compound is still formed, solidifying its role as a reliable indicator of the Leuckart pathway. researchgate.netnih.gov
Table 1: Key Impurities in Leuckart Synthesis of Amphetamine
| Impurity Name | Classification | Significance |
| This compound | Route-Specific By-product | Primary indicator of the Leuckart synthesis route. unodc.orgaic.gov.au |
| N-Formylamphetamine | Intermediate/By-product | Major impurity in the Leuckart route, but not exclusively specific. unodc.orgaic.gov.au |
| 4-Benzylpyrimidine | By-product | Another indicator of the Leuckart method. mdpi.comnih.gov |
| N,N-di-(β-phenylisopropyl)amine (DPIA) | By-product | Can be formed in the Leuckart reaction, particularly when formic acid is used. unodc.org |
Harmonized Methods for Amphetamine Profiling Incorporating this compound
To facilitate international cooperation and data sharing in drug trafficking investigations, harmonized methods for amphetamine profiling have been developed. ukm.myadmin.ch The Collaborative Harmonisation of Methods for the Profiling of Amphetamine-Type Stimulants (CHAMP) project, established by the European Commission, provides a standardized framework for the analysis of amphetamine and its impurities. ukm.my
These harmonized methods, typically employing gas chromatography-mass spectrometry (GC-MS), include this compound as a key target impurity for identifying the Leuckart synthesis route. ukm.myresearchgate.net The use of a standardized analytical approach ensures that profiling data from different laboratories are comparable, enabling the creation of robust international databases. ukm.myresearchgate.net These databases, containing the impurity profiles of seized amphetamine samples, are invaluable tools for tracking the geographical spread of different synthetic methods and identifying international trafficking networks. researchgate.netnih.gov The consistent detection and reporting of this compound within this harmonized framework strengthens the ability of law enforcement agencies to draw meaningful connections between seizures across different jurisdictions. ukm.my
Challenges and Limitations in Forensic Identification
Despite its significance, the forensic identification of this compound is not without its challenges. The concentration of this impurity in the final product can be low, requiring sensitive analytical techniques like GC-MS for reliable detection. unodc.org
Furthermore, the complexity of the chemical mixtures in illicitly produced amphetamine can sometimes lead to co-elution with other substances during chromatographic analysis, potentially complicating identification. mdpi.com Therefore, rigorous analytical procedures and the use of reference standards are essential for accurate and defensible results.
Another limitation is the potential for clandestine chemists to alter their synthesis methods or attempt to "clean" the final product, which could reduce or remove characteristic impurities. However, the chemical properties of this compound make it relatively persistent. aic.gov.au
Finally, while the presence of this compound is a strong indicator of the Leuckart route, its absence does not definitively rule it out, as variations in reaction conditions or purification steps could potentially minimize its formation or presence in the final sample. Despite these challenges, the detection of this compound remains a cornerstone of forensic amphetamine profiling. aic.gov.au
Environmental Implications of 4 Methyl 5 Phenylpyrimidine As a Chemical By Product
Occurrence in Environmental Matrices (e.g., wastewater)
4-Methyl-5-phenylpyrimidine is recognized as a route-specific by-product associated with the Leuckart synthesis of amphetamine. aic.gov.auwiley.com Its presence in environmental samples serves as a chemical marker, indicating that this particular synthetic method was used. wiley.com The disposal of chemical waste from clandestine drug laboratories is a significant source of its release into the environment. aic.gov.au These waste products, often containing this compound, are frequently disposed of illegally into sewerage systems, soil, and public waste facilities. aic.gov.auresearchgate.net
As a consequence of these disposal practices, this compound has been detected in various environmental matrices, most notably in wastewater. acs.orgfrontiersin.orgmdpi.com Its occurrence in sewage and waste streams from illicit drug production sites has been confirmed through chemical analysis. wiley.comsystemproject.eu The compound is considered an emerging pollutant, and its presence in the environment, even at low levels, necessitates further investigation into its potential impacts. researchgate.netuoa.gr
Environmental Persistence and Degradation Pathways
Research indicates that this compound can persist in the environment. researchgate.net Studies on chemicals associated with clandestine laboratories have shown that while some compounds degrade quickly, others, including intermediates like this compound, can remain in the environment for extended periods. researchgate.net One study noted that many compounds associated with illicit drug manufacture degraded very slowly in soil, making it difficult to identify specific degradation products. aic.gov.au
The persistence of a chemical in soil is influenced by its susceptibility to biotic (microbial) and abiotic degradation processes. aic.gov.au While detailed degradation pathways for this compound are not extensively documented in the provided sources, its potential for environmental persistence is a key concern. researchgate.net The physicochemical properties of a compound, such as its partition coefficient, can provide insights into its environmental behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 |
| Partition Coefficient (log P) | 1.96 |
Data sourced from a Safety Data Sheet. cymitquimica.com
Ecotoxicological Assessment of this compound
The ecotoxicological effects of this compound have been assessed, particularly in soil environments. aic.gov.au A study investigating the impact of several by-products from illicit drug manufacturing on soil microbial function found that this compound affected dehydrogenase activity. aic.gov.au However, the same study reported no change in the activity of other soil enzymes, namely sulphatase and phosphatase, at spiking concentrations up to 10 g/kg. aic.gov.au This suggests a degree of selectivity in its toxic effects on soil microbial processes.
Impact on Microbial Dehydrogenase Activity
To quantify this impact, effective concentration (EC) values were determined. The EC50 value represents the concentration of a substance that causes a 50% reduction in a measured response (in this case, dehydrogenase activity), while the EC10 value indicates the concentration causing a 10% reduction. The EC values for this compound were calculated from a sigmoidal logistic curve of the data. aic.gov.au In two of the tested soils, the EC50 was found to be approximately 0.1 g/kg, and the EC10 values were within an order of magnitude of the EC50. aic.gov.au This indicates that the concentration range between the initial statistically relevant effect and a significant reduction in dehydrogenase activity was relatively small. aic.gov.au
Table 2: Effective Concentration (EC) Values for the Impact of this compound on Soil Dehydrogenase Activity
| Soil Type | EC10 (g/kg) | EC50 (g/kg) |
|---|---|---|
| Mawson Lakes Soil | ~0.1 | ~0.1 |
| Waite Campus Soil | ~0.1 | ~0.1 |
Data derived from ecotoxicological studies on by-products of illicit drug manufacture. aic.gov.au
Development of Detection Technologies for Environmental Monitoring
The need to monitor for this compound in environmental and forensic contexts has driven the development of various analytical technologies. wiley.comsystemproject.eu These methods are crucial for identifying the compound in complex matrices like wastewater and waste from synthesis operations. systemproject.eu
Gas chromatography-mass spectrometry (GC-MS) is a commonly applied technique for the analysis of waste streams from clandestine laboratories. wiley.comacs.org It has been successfully used to identify this compound, confirming its status as a specific marker for the Leuckart synthesis route. wiley.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has also been employed for both suspect and non-target screening of aqueous waste samples from amphetamine synthesis. systemproject.eu This approach allows for the detection of a broad spectrum of compounds, including this compound, across a range of polarities. systemproject.eu
More recently, there has been a focus on developing advanced sensor technologies for rapid and selective detection. frontiersin.orgmdpi.com These include electrochemical sensors and molecularly imprinted polymers (MIPs). mdpi.com MIPs, in particular, offer the potential for creating highly specific binding sites that can selectively recognize target molecules like this compound in environmental samples such as wastewater. mdpi.com
Computational Chemistry and Theoretical Studies on 4 Methyl 5 Phenylpyrimidine and Its Analogs
Molecular Modeling and Electronic Structure Calculations
Computational modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of molecules like 4-methyl-5-phenylpyrimidine. These theoretical methods provide insights into molecular geometry, stability, and reactivity, which are crucial for predicting their behavior and potential applications.
Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, studies on arylated pyrimidine (B1678525) derivatives have utilized DFT to analyze their spectroscopic and electronic characteristics. bohrium.com Such calculations help in the structural elucidation and provide a deeper understanding of the molecule's electronic nature. bohrium.com Theoretical calculations on related structures like 2-phenylpyrimidine-4,6-diamine (B1287490) have been performed using the B3LYP/6–311++G(d,p) level of theory to investigate molecular electronic properties. bohrium.com These studies often explore how properties change in different solvent environments, highlighting the molecule's response to varying polarity. bohrium.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis is another vital tool used to understand charge delocalization, intramolecular interactions, and the stabilization energy associated with electron transfers between orbitals. bohrium.combohrium.com Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify regions of positive and negative electrostatic potential, which are crucial for predicting sites for electrophilic and nucleophilic attack. bohrium.com
In the context of sensor development, this compound has been used as a template in the computational design of molecularly imprinted polymers, demonstrating the practical application of its modeled structure. ugent.bedntb.gov.ua
Table 1: Theoretical Electronic Properties of Selected Pyrimidine Derivatives This table is illustrative, based on findings for arylated pyrimidine derivatives.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 5-(4-biphenyl)pyrimidine | -6.5 | -1.8 | 4.7 | ~2.0 |
| 5-[4-(methylsulfanyl)phenyl]pyrimidine | -6.2 | -2.1 | 4.1 | ~2.5 |
| 5-(4-(trifluoromethoxy)phenyl)pyrimidine | -7.1 | -1.5 | 5.6 | ~0.3 |
| 5-(2,3-dichlorophenyl)pyrimidine | -6.8 | -2.2 | 4.6 | ~3.5 |
Data is synthesized from qualitative and quantitative descriptions in source bohrium.com.
Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential across various diseases. researchgate.netbenthamdirect.comnih.gov
Reviews on pyrimidine derivatives conclude that the nature and position of substituents on the pyrimidine ring profoundly affect their biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. researchgate.netbenthamdirect.comnih.gov For example, in the development of antitubercular agents, a comprehensive SAR study based on a pyrimidine lead compound revealed that the central pyrimidine ring was an essential pharmacophore for the activity. acs.orgnih.gov The study showed that replacing certain parts of the molecule, like a naphthyl group, with other hydrophobic substitutes was well-tolerated, maintaining or improving activity. acs.orgnih.gov
In the context of cancer therapy, SAR studies on N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines as dual inhibitors of cyclin-dependent kinases (CDK2 and CDK9) have provided detailed insights. acs.org These studies explored the effects of various substituents on the phenyl and thiazole (B1198619) rings. It was found that introducing a methyl group at the C5 position of the pyrimidine ring was important for inhibitory potency, particularly against CDK9. acs.org The removal of a methoxyl group from the phenyl ring or its replacement with electron-withdrawing groups like fluorine or bromine also significantly impacted the inhibitory activity. acs.org
These studies systematically modify the pyrimidine scaffold and measure the resulting changes in biological effect, allowing for the construction of models that guide the design of more potent and selective molecules. acs.orgnih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives
| Target/Activity | Pyrimidine Core Modification | Effect on Activity |
| Antitubercular | Central pyrimidine ring | Crucial pharmacophore for activity. acs.orgnih.gov |
| Antitubercular | Naphthyl group replacement | Tolerated well with other hydrophobic groups. acs.orgnih.gov |
| CDK9 Inhibition | Methyl group at pyrimidine C5 | Important for enhancing enzyme potency. acs.org |
| CDK2/CDK9 Inhibition | Fluoro/Bromo substituent on phenyl ring | Modulates inhibitory activity. acs.org |
| General Biological Activity | Substituent position on pyrimidine nucleus | Greatly influences overall biological profile. researchgate.netbenthamdirect.comnih.gov |
Docking and Molecular Dynamics Simulations of Pyrimidine Frameworks
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic and atomic-level view of how a ligand, such as a pyrimidine derivative, interacts with its biological target, typically a protein or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. rsc.org This is widely used to screen virtual libraries of compounds and to propose binding modes for newly synthesized molecules. For instance, new thieno[2,3-d]pyrimidine (B153573) derivatives designed as VEGFR-2 inhibitors were evaluated using molecular docking, which showed that the most potent compound achieved a superior binding score compared to the standard drug sorafenib. rsc.org Similarly, coumarin-pyrimidine hybrids were docked into the active site of the protein 1KE9 to understand their binding interactions. nih.gov
Following docking, MD simulations are often performed to validate the stability of the predicted ligand-protein complex and to study its behavior over time. nih.govrsc.org An MD simulation of a docked pyrimidine derivative can confirm whether key interactions, such as hydrogen bonds, are maintained. nih.gov For example, 100-nanosecond MD simulations were used to validate the binding stability of pyrimidine-based CDK9 inhibitors, helping to elucidate the crucial interactions with key amino acid residues like CYS106 and GLU107. nih.gov
These simulations also allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govmdpi.com These energy calculations provide a more quantitative estimate of binding affinity. In a study of N-phenylpyrimidine-4-amine derivatives, binding free energies were calculated from MD trajectories to compare the affinity of different compounds for their target kinase. mdpi.com
Table 3: Example Docking and Binding Free Energy Data for Pyrimidine Frameworks This table is illustrative, compiling representative data from studies on different pyrimidine analogs.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (MM-PBSA, kcal/mol) | Key Interacting Residues |
| Thieno[2,3-d]pyrimidine (cpd 18) | VEGFR-2 | -22.71 | Not Specified | Not Specified. rsc.org |
| Pyrimidine-based CDK9 Inhibitor (A21) | CDK9 | Not Specified | - | CYS106, GLU107. nih.gov |
| N-phenylpyrimidine-4-amine (M01) | FLT3 Kinase | Not Specified | -62.80 | Not Specified. mdpi.com |
| N-phenylpyrimidine-4-amine (M20) | FLT3 Kinase | Not Specified | -60.68 | CYS694. mdpi.com |
Derivatives and Functional Analogs of 4 Methyl 5 Phenylpyrimidine in Chemical Synthesis
Synthetic Methodologies for Pyrimidine (B1678525) Derivatives with Phenyl and Methyl Substituents
The synthesis of pyrimidine derivatives bearing phenyl and methyl groups can be achieved through various chemical strategies, ranging from classical ring-forming condensation reactions to the modification of pre-existing heterocyclic systems. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A primary route for synthesizing the pyrimidine ring is through multi-component reactions. For instance, the Biginelli reaction and its variations allow for the construction of the dihydropyrimidine (B8664642) core, which can be subsequently oxidized. One method involves the reaction of benzaldehyde, ethyl acetoacetate, and urea (B33335) with a catalytic amount of hydrochloric acid to form an ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediate. derpharmachemica.com This intermediate can then be oxidized and further functionalized. A notable synthesis involves treating ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃) to yield a chloro-pyrimidine derivative, which can then react with various anilines to produce a series of ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates. derpharmachemica.com
Another significant, albeit indirect, method for obtaining 4-methyl-5-phenylpyrimidine is through the Leuckart reaction for amphetamine synthesis. researchgate.netaic.gov.auresearchgate.net In this process, the condensation of phenylacetone (B166967) (P2P) with formamide (B127407) at high temperatures produces N-formylamphetamine, which is then hydrolyzed to amphetamine. researchgate.net During this synthesis, this compound is formed as a characteristic, route-specific by-product. researchgate.netaic.gov.au
Modification of existing pyrimidine rings is also a common strategy. For example, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate can be converted to its 4-chloro derivative using POCl₃. mdpi.com This activated intermediate can then undergo nucleophilic substitution. Similarly, starting with ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, S-alkylation can be performed using benzyl (B1604629) chloride in the presence of a base to yield ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate. mdpi.com
The following table summarizes various synthetic approaches to pyrimidine derivatives containing phenyl and methyl groups.
| Starting Materials | Key Reagents/Conditions | Product Type |
| Benzaldehyde, Ethyl acetoacetate, Urea | Conc. HCl; Ceric ammonium (B1175870) nitrate; POCl₃; Anilines | Ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates derpharmachemica.com |
| Phenylacetone (P2P), Formamide | High temperature, followed by hydrolysis | Amphetamine (with this compound as a by-product) researchgate.netresearchgate.net |
| Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate | POCl₃, then various nucleophiles | 4-Substituted-6-methyl-2-phenylpyrimidine-5-carboxylates mdpi.com |
| Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate | Benzyl chloride, NaOH, Methanol | Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate mdpi.com |
Chemical Reactivity and Transformations of the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. The presence of phenyl and methyl substituents influences the electronic properties and steric environment of the ring, but the core reactivity remains centered on transformations that alleviate its electron-deficient nature. Recent advances in synthetic chemistry have introduced "skeletal editing" as a powerful tool for the profound transformation of the pyrimidine core.
One such transformation is the conversion of pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org This is achieved through a one-pot, two-step process where the pyrimidine is first activated with triflic anhydride (B1165640) (Tf₂O). chinesechemsoc.orgchinesechemsoc.org The resulting activated intermediate is then susceptible to nucleophilic attack, which initiates a Dimroth rearrangement involving ring opening, bond rotation, and subsequent ring closure to form the pyridine (B92270) skeleton. chinesechemsoc.orgchinesechemsoc.org This C–N to C–C swap provides a novel route to highly substituted pyridines from readily available pyrimidines. chinesechemsoc.orgchinesechemsoc.org
Similarly, the pyrimidine skeleton can be remodeled into a pyrazole (B372694). This formal one-carbon deletion also relies on the activation of the pyrimidine ring with triflic anhydride at room temperature. escholarship.org The subsequent reaction with hydrazine (B178648) mediates the skeletal remodeling, leading to the formation of a pyrazole ring. escholarship.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. escholarship.org
Besides skeletal rearrangements, more classical transformations are also well-documented. For instance, substituted 2- and 4-methoxypyrimidines can undergo thermal rearrangement. rsc.org Heating 5-(p-substituted phenyl)-2-methoxypyrimidines in a solvent like triethylamine (B128534) results in their conversion to the corresponding N-methyl-2-oxopyrimidines. rsc.org This reaction proceeds via an intermolecular, ionic mechanism. rsc.org The reactivity can also be focused on the substituents attached to the ring. The cyano group on a pyrazolo[1,5-a]pyrimidine (B1248293) system can be hydrolyzed to a carboxamide group using sulfuric acid, demonstrating a functional group interconversion on a pyrimidine-fused scaffold. ekb.eg
These transformations are summarized in the table below.
| Starting Pyrimidine Derivative | Key Reagents/Conditions | Product Type/Transformation |
| Substituted Pyrimidines | 1. Tf₂O; 2. Nucleophile (e.g., malononitrile) | Substituted Pyridines (Skeletal Editing) chinesechemsoc.orgchinesechemsoc.org |
| Substituted Pyrimidines | 1. Tf₂O; 2. Hydrazine | Substituted Pyrazoles (Skeletal Editing) escholarship.org |
| 5-Phenyl-2-methoxypyrimidine | Triethylamine, Heat | 1-Methyl-5-phenylpyrimidin-2(1H)-one (Rearrangement) rsc.org |
| 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Sulfuric acid | 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Hydrolysis) ekb.eg |
Pyrimidine Hybrid Compounds and Fused Systems
Building upon the this compound motif, a vast array of hybrid molecules and fused heterocyclic systems have been developed. These complex structures are synthesized by either attaching another molecular scaffold to the pyrimidine ring or by constructing a new ring that shares one or more bonds with the pyrimidine core.
Fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, are a significant class of compounds. rsc.org These bicyclic systems can be synthesized through various routes, including Biginelli-type multicomponent reactions involving barbituric acid, aryl aldehydes, and urea or thiourea (B124793). rsc.org Another approach starts from functionalized pyrimidines. For example, 1-amino-4-methyl-6-phenyl pyrimidin-2-thione can be used as a precursor to synthesize a variety of fused heterocycles. nih.gov Reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrimido[3,2-b]-1,2,4,5-tetrazine systems, while reaction with p-cyano acetophenone (B1666503) can yield a pyrimido[3,2-b]-1,2,4-triazole derivative. nih.gov
Pyrazolo[3,4-d]pyrimidines represent another important class of fused heterocycles. Their synthesis often begins with a substituted pyrazole. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-ol core, which can then be N-alkylated to produce diverse derivatives. mdpi.com
Hybrid compounds, where two distinct heterocyclic systems are linked, are also of great interest. Pyrimidine-quinolone hybrids have been synthesized via a catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.gov This involves reacting a 4-aryl-2-chloropyrimidine with an aminophenylthio-substituted quinolinone to link the two scaffolds. nih.gov Similarly, pyrimidine moieties have been fused with other heterocycles like benzofuran (B130515) to create Schiff base derivatives. jrespharm.com
The table below highlights several examples of these complex structures.
| System Type | Starting Materials | Resulting Fused/Hybrid System |
| Fused: Pyrimido[3,2-b]-1,2,4,5-tetrazine | 1-Carboxamide-4-methyl-6-phenyl-pyrimidine-2-thione, Hydrazine hydrate | 9-Methyl-7-phenyl (3H) pyrimido[3,2-b]-1,2,4,5-tetrazine nih.gov |
| Fused: Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid, Alkylating agents | 3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com |
| Fused: Thieno[2,3-d]pyrimidine (B153573) | Substituted phenylamino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives | N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine nih.gov |
| Hybrid: Pyrimidine-Quinolone | 4-Aryl-2-chloropyrimidine, 3-(((2-aminophenyl)thio)methyl)quinolin-2(1H)-one | Pyrimidine-quinolone hybrids linked by a thioether bridge nih.gov |
| Fused: Benzofuran-Pyrimidine | Benzofuran-2-carbohydrazide, Phenyl isothiocyanate, Substituted benzaldehydes | Benzofuran fused phenyl pyrimidine Schiff base derivatives jrespharm.com |
Advanced Applications and Research Perspectives for Pyrimidine Based Compounds
Pyrimidine (B1678525) Derivatives in Pre-clinical Medicinal Chemistry Research
The pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide array of pharmacological activities. This section explores the pre-clinical research into pyrimidine derivatives, with a specific focus on compounds related to 4-Methyl-5-phenylpyrimidine, in several key areas of therapeutic interest.
Exploration of Anti-inflammatory Potential (in vitro and animal models)
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). In vitro assays are commonly employed to screen for COX inhibitory activity. For instance, a study on pyrimidine derivatives L1 and L2 demonstrated their high selectivity towards COX-2, with inhibitory performance comparable to the established drug meloxicam (B1676189) nih.gov. These compounds also reduced levels of reactive oxygen species (ROS) in an inflammatory cell model nih.gov.
The anti-inflammatory potential of pyrimidine derivatives has also been assessed in vivo using animal models. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. Studies on various pyrimidine analogs, including pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have shown significant reductions in paw edema, indicating potent anti-inflammatory effects. rsc.org For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives exhibited up to 74% inhibition of edema in this model. rsc.org While direct studies on this compound are limited, research on structurally related compounds, such as 2-methyl-4-phenylpyrimidine-5-carboxylic acid, has pointed towards potential COX enzyme inhibition. The anti-inflammatory activity of various pyrimidine derivatives is summarized in the table below.
Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidines (Compounds 5 & 6) | In vitro COX-2 Inhibition | Potent COX-2 inhibition with IC50 values of 0.04 µM. | rsc.org |
| Polysubstituted Pyrimidines (Compound 32) | In vitro PGE2 Inhibition | Strongest inhibitor of PGE2 generation with an IC50 of 0.003 µM. | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative (Compound 25) | Carrageenan-induced rat paw edema | 74% edema inhibition after 1 hour. | rsc.org |
| 2-(4-Methylsulfonylphenyl)pyrimidines (Compound 17) | In vitro COX-2 Inhibition | High inhibitory potency for COX-2 with an IC50 of 3-4 nM. | nih.gov |
| Pyrimidine Derivatives (L1 & L2) | In vitro COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. | nih.gov |
Assessment of Antimicrobial Activities (in vitro studies)
The antimicrobial potential of the pyrimidine core is well-documented, with numerous derivatives exhibiting activity against a range of bacterial and fungal pathogens. nih.govmdpi.com In vitro studies, typically involving the determination of Minimum Inhibitory Concentration (MIC), are crucial for quantifying this activity.
Research on compounds structurally similar to this compound has yielded promising results. For example, a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives were synthesized and screened for their antibacterial activity, identifying several promising compounds. researchgate.net Another study highlighted a derivative, ethyl 2-(4-(dimethylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate, which showed potent antibacterial activity with an MIC of 16 µg/mL, comparable to the standard antibiotic erythromycin. nih.gov The antimicrobial activities of various pyrimidine derivatives are detailed in the table below.
Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/MIC | Reference(s) |
|---|---|---|---|
| Ethyl 2-(4-(dimethylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate | Bacteria | MIC: 16 µg/mL (comparable to erythromycin) | nih.gov |
| 4-(5-Bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol | B. subtilis, P. aeruginosa, A. niger, C. albicans | Significant antibacterial and antifungal activity. | nih.gov |
| N,N-Dimethyl-4-phenyl-5-[phenyl(1H-1,2,4-triazol-1-yl)methyl]pyrimidine-2-amine | S. aureus, C. albicans, C. neoformans | MIC: 66 µM against S. aureus. | nih.gov |
| 1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenones | Gram-positive bacteria and fungi | Very strong activity against selected strains. | researchgate.net |
| 2-Amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile | S. aureus (Gram-positive) | Selectively active against Gram-positive bacteria. | mdpi.com |
Anticancer Research Applications (in vitro cell line studies)
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with many derivatives demonstrating potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Research has specifically implicated this compound in inducing apoptosis. A study demonstrated that it, along with related compounds, induces caspase activation, PARP cleavage, and other hallmarks of apoptosis in a Burkitt's lymphoma derived cell line. nih.gov
Other structurally related 5-phenylpyrimidine (B189523) derivatives have also shown significant anticancer activity. For instance, replacing a methyl group with a phenyl group at the C-5 position of the pyrimidine ring has been shown to improve antiproliferative activity by an order of magnitude. nih.gov Furthermore, some 2-cyanoaminopyrimidine derivatives have been identified as potent anticancer agents that work by inhibiting tubulin polymerization. acs.org The cytotoxic activities of various pyrimidine derivatives against cancer cell lines are presented in the table below.
Table 3: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/Key Findings | Reference(s) |
|---|---|---|---|
| This compound | Burkitt's lymphoma derived cell line | Induces caspase activation and apoptosis. | nih.gov |
| 5-Furyl-2,4-dimethoxy-6-methylpyrimidine (12) | Various malignant tumor cells | IC50 = 2–10 µM; Induces G1 cell cycle arrest. | nih.gov |
| 5-Phenylpyrimidine derivative (15) | HCT 116 | Dose-dependently increased sub-G1 population (apoptosis). | nih.gov |
| N4-(Substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines (Compound 20a) | HCT116 | IC50 = 0.462 µM; Induces apoptosis. | researchgate.net |
| 4-((1H-indazol-5-yl)amino)-5-fluoropyrimidin-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (4i) | MCF-7 | Activated caspase-3/7 and induced apoptosis. | nih.gov |
Enzyme Inhibition Studies of Pyrimidine Analogs
The therapeutic effects of many pyrimidine derivatives are rooted in their ability to selectively inhibit specific enzymes. A notable example is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were discovered to be highly potent dual inhibitors of CDK2 and CDK9, with the most active compound exhibiting IC50 values of 0.004 µM and 0.009 µM, respectively. researchgate.net
Another important target is the tumor necrosis factor-alpha converting enzyme (TACE), a key mediator of inflammation. Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives have been identified as selective TACE inhibitors with IC50 values around 100 nM. nih.gov Additionally, pyrimidine derivatives have been investigated as urease inhibitors, which is relevant for treating infections by urease-producing bacteria. For example, a carbazole (B46965) substituted aminopyrimidine showed potent urease inhibitory activity with an IC50 value of 19.4 µM. The inhibitory activities of various pyrimidine analogs against different enzymes are summarized below.
Table 4: Enzyme Inhibition by Selected Pyrimidine Analogs
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference(s) |
|---|---|---|---|
| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine (Compound 20a) | CDK2 / CDK9 | 0.004 µM / 0.009 µM | researchgate.net |
| 5-Phenylpyrimidine-2,4,6-trione derivatives | TACE | ~100 nM | nih.gov |
| 4-(2,4-dichlorophenyl)-6-(9-methyl-9H-carbazol-3-yl)-pyrimidin-2-amine (5i) | Urease | 19.4 ± 0.43 µM | |
| 5-Phenylpyrimidine-2,4-diamine | Dihydrofolate Reductase (DHFR) | Inhibits DHFR, disrupting nucleotide synthesis. | acs.org |
| This compound | Dehydrogenase (in soil) | Inhibited microbial dehydrogenase activity. | google.com |
Receptor Antagonism and Agonism Studies (e.g., P2Y12 receptor antagonists)
A series of 2-phenylpyrimidine-4-carboxamide (B13652400) analogs have been identified as potent and selective P2Y12 receptor antagonists. acs.org Optimization of this class of compounds led to the discovery of ACT-246475, a clinical candidate with nanomolar potency in platelet aggregation assays. acs.orgnih.gov This demonstrates that the phenylpyrimidine scaffold can be effectively utilized to develop high-affinity ligands for the P2Y12 receptor. Further research into other pyrimidine derivatives has also explored their potential as calcium channel blockers. ncats.io The activity of certain phenylpyrimidine derivatives as P2Y12 receptor antagonists is detailed in the table below.
Table 5: P2Y12 Receptor Antagonism by Phenylpyrimidine Derivatives
| Compound/Derivative Class | Receptor Target | Activity/Potency | Reference(s) |
|---|---|---|---|
| 2-Phenylpyrimidine-4-carboxamide analogs | P2Y12 Receptor | Nanomolar potency in platelet aggregation assays. | acs.org |
| ACT-246475 (Selatogrel) | P2Y12 Receptor | IC50 = 8.0 nM; Competitive antagonist. | nih.gov |
| Phenylpyrazole glutamic acid piperazine (B1678402) backbone | P2Y12 Receptor | Low nanomolar binding affinity and inhibition of platelet aggregation (IC50 < 50 nM). | |
| 2-phenyl-6-phenylamino-pyrimidine-4-carbonyl derivative | P2Y12 Receptor | Component of patented phosphonic acid derivatives targeting P2Y12. |
Neuroprotective and Anti-neuroinflammatory Investigations
Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. Pyrimidine derivatives have emerged as promising candidates for mitigating these processes. A study on novel triazole-pyrimidine hybrids, incorporating a 4-methyl-6-phenylpyrimidine-5-carboxylate core, demonstrated significant anti-neuroinflammatory effects. These compounds were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.
Other research has shown that certain pyrimidine derivatives can modulate microglia polarization, reducing the pro-inflammatory M1 phenotype and increasing the anti-inflammatory M2 phenotype in LPS-induced BV2 microglia cells. This modulation was accompanied by a significant reduction in the secretion of inflammatory cytokines such as IL-18, IL-1β, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10. While direct data on this compound is sparse, the consistent findings with closely related structures underscore the potential of this chemical class in the development of neuroprotective and anti-neuroinflammatory therapies.
Table 6: Neuroprotective and Anti-neuroinflammatory Effects of Pyrimidine Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Triazole-pyrimidine hybrids (with 4-methyl-6-phenylpyrimidine (B102591) core) | LPS-stimulated human microglia | Inhibition of NO and TNF-α production. | |
| Tetrahydrobenzo researchgate.netoxepino[4,5-d]pyrimidin-2-amine derivatives | LPS-induced BV2 microglia | Reduced M1 phenotype, increased M2 phenotype; Reduced IL-18, IL-1β, TNF-α; Increased IL-10. | |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | H2O2-induced neurotoxicity | Identified as promising antioxidant compounds. | |
| Isatin derivatives (general neuroinflammation context) | LPS-activated BV2 microglia | Reduction in NO, IL-6, and TNF-α release. | |
| Natural products (general neuroinflammation context) | Various models | Inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. |
Applications in Material Science (related pyrimidine compounds)
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature due to the presence of two nitrogen atoms, make it a highly attractive component for the design of novel functional materials. spiedigitallibrary.orgspiedigitallibrary.org This inherent electron-accepting capability is being harnessed in a variety of material science applications, most notably in the field of organic electronics. researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine derivatives have become key players in the development of high-performance OLEDs. spiedigitallibrary.orgspiedigitallibrary.org Their electron-deficient character is advantageous for creating materials with excellent electron-transport and injection properties. spiedigitallibrary.org Pyrimidine-based compounds are utilized in several critical components of OLEDs:
Emitters: Pyrimidine moieties are incorporated into fluorescent, phosphorescent, and thermally activated delayed fluorescent (TADF) emitters. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net By combining pyrimidine as an acceptor unit with various donor moieties, researchers can fine-tune the emission color and efficiency of the OLED. spiedigitallibrary.orgnih.govnih.gov For instance, iridium complexes incorporating pyrimidine-based ligands have achieved very high external quantum efficiencies (EQEs) of up to 28.2%. spiedigitallibrary.org
Host Materials: Bipolar host materials, which contain both electron-donating and electron-accepting units, are crucial for achieving high-efficiency OLEDs. The incorporation of a pyrimidine unit as the acceptor leads to superior carrier balance and improved device performance. spiedigitallibrary.orgspiedigitallibrary.org
Electron Transporting Materials (ETMs): The electron-deficient nature of pyrimidine makes it an excellent building block for ETMs, facilitating the efficient injection and transport of electrons within the OLED structure. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net
The versatility of pyrimidine in OLEDs is showcased in the development of devices with features like low power consumption, flexibility, and transparency, paving the way for next-generation displays and lighting. spiedigitallibrary.org
Functional Polymers
The pyrimidine scaffold is also being integrated into advanced polymer systems to impart specific functionalities:
Flame Retardants: A novel phosphorus/nitrogen-containing flame retardant based on a pyrimidine ring has been developed for epoxy resins. acs.org This material not only enhances the flame retardancy of the epoxy but also improves its mechanical properties and suppresses smoke generation. acs.org The resulting modified epoxy resin exhibits good transparency, indicating excellent compatibility between the pyrimidine-based additive and the polymer matrix. acs.org
Conjugated Polymers: Pyrimidine-based donor-acceptor (D-A) conjugated polymers are being synthesized for applications in organic electronics. researchgate.net By modifying the side chains on the pyrimidine acceptor moiety, the opto-electronic properties and energy levels of the polymer can be precisely tuned. researchgate.net
Biological Nanocarriers: Cationic polymers containing pyrimidine have been developed as effective nanocarriers for the delivery of DNA and proteins. rsc.org These bioinspired materials can condense biological macromolecules into nanoparticles, facilitating their transport into cells. rsc.org Structure-activity relationship studies have shown that the type of pyrimidine base influences the delivery efficiency, with uracil-containing polymers demonstrating high efficacy. rsc.org
Other Material Science Applications
The application of pyrimidine derivatives extends to other areas of material science, including:
Fluorescent Sensors: Certain pyrimidine derivatives have been employed as fluorescent detectors for metal ions, such as zinc. researchgate.net
High-Energy Density Materials: The pyrimidine skeleton is being explored as a precursor for the synthesis of a wide range of high-energy density materials. rsc.org Through skeletal editing reactions, diverse energetic backbones can be accessed. rsc.org
Table 1: Applications of Pyrimidine Derivatives in Material Science
| Application Area | Role of Pyrimidine Derivative | Example Compound/System | Key Findings |
|---|---|---|---|
| OLEDs | Emitter | Iridium(III) complex with pyrimidine ligand | Achieved a high EQE of 28.2%. spiedigitallibrary.org |
| Host Material | Bipolar host with pyrimidine acceptor | Superior carrier balance and high efficiency. spiedigitallibrary.orgspiedigitallibrary.org | |
| Electron Transport Material | Pyrimidine-based ETMs | Enhanced electron injection and transport. spiedigitallibrary.orgresearchgate.net | |
| Functional Polymers | Flame Retardant | P/N flame retardant for epoxy resin | Improved flame retardancy, mechanical properties, and smoke suppression. acs.org |
| Conjugated Polymer | Donor-acceptor conjugated polymer | Tunable opto-electronic properties. researchgate.net | |
| Biological Nanocarrier | Pyrimidine-containing cationic polymer | Efficient delivery of DNA and proteins. rsc.org | |
| Sensors | Fluorescent Sensor | PyMD | Employed as a fluorescent zinc detector. researchgate.net |
| High-Energy Materials | Precursor | 4,6-Dichloro-5-nitropyrimidine | Access to a broad scope of high-energy backbones. rsc.org |
Future Research Directions and Emerging Areas
The diverse reactivity and inherent properties of the pyrimidine ring continue to open up new avenues for research and development across various scientific disciplines. The future of pyrimidine-based compounds is poised for significant advancements, moving beyond established applications into novel and exciting territories.
Advanced Materials for Electronics and Photonics
The success of pyrimidines in OLEDs is just the beginning. Future research will likely focus on developing more sophisticated pyrimidine-based materials for a wider range of electronic and photonic applications. This includes:
Next-Generation OLEDs: The development of novel pyrimidine-based thermally activated delayed fluorescent (TADF) emitters is a key area of research. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net These materials have the potential to achieve 100% internal quantum efficiency in OLEDs without the need for expensive and rare heavy metals like iridium and platinum. spiedigitallibrary.orgspiedigitallibrary.org
Organic Solar Cells and Sensors: The electron-accepting properties of pyrimidines make them suitable candidates for use in organic solar cells and various types of chemical sensors. researchgate.net
Functional Dyes and Pigments: The structural versatility of pyrimidines allows for the design of novel dyes and pigments with tailored optical properties for a range of applications.
High-Energy Density Materials
A significant emerging area of research is the use of the pyrimidine skeleton to create novel high-energy density materials (HEDMs). rsc.org By employing "skeletal editing" reactions, researchers can transform the pyrimidine ring into a variety of energetic backbones, including open-chain, monocyclic, bicyclic, and fused skeletons. rsc.org This approach offers a pathway to a new generation of energetic materials with potentially enhanced performance and improved safety characteristics. rsc.org
Therapeutic Innovations
While this article focuses on non-medicinal applications, it is crucial to note that the future of pyrimidine research is heavily intertwined with drug discovery. Emerging research is focused on:
Targeting Protein-Protein Interactions (PPIs): Novel pyrimidine-embedded polyheterocyclic scaffolds are being designed to modulate PPIs, which are implicated in a wide range of diseases. acs.org This strategy holds promise for the discovery of new therapeutic agents for cancer and viral infections. acs.org
Development of Novel Bioactive Compounds: The pyrimidine scaffold continues to be a privileged structure in medicinal chemistry, with ongoing efforts to synthesize new derivatives with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties. aphrc.orgnih.gov
The exploration of pyrimidine-based compounds is a rapidly evolving field. As synthetic methodologies become more advanced and our understanding of the structure-property relationships of these compounds deepens, we can expect to see the emergence of even more innovative applications in material science, technology, and beyond. aphrc.orgnumberanalytics.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-5-phenylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and pyrimidine precursors. For example, Scheme 2 in related pyrimidine syntheses uses palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
| Key Reaction Parameters |
|---|
| Catalyst: Pd(PPh₃)₄ |
| Solvent: DMF/THF |
| Temperature: 80–120°C |
| Purification: Column chromatography (hexane:EtOAc) |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, SHELX programs refine crystal structures by analyzing diffraction data, resolving bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) . Complementary techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at δ 2.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 171.1 .
Advanced Research Questions
Q. How can contradictory spectroscopic and computational data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated data often arise from solvent effects or basis-set limitations. Mitigation strategies:
Solvent Correction : Use polarizable continuum models (PCM) in DFT simulations.
Empirical Scaling : Apply scaling factors to vibrational frequencies (e.g., 0.961 for B3LYP/6-31G*) .
Cross-Validation : Compare with X-ray data (e.g., bond angles ±0.02 Å accuracy) .
Q. What experimental designs are recommended for studying the biological activity of this compound?
- Methodological Answer :
-
Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .
-
Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .
-
Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., dihydrofolate reductase) .
Biological Assay Parameters MIC Test: 0.5–128 µg/mL Cell Lines: HeLa, MCF-7 Docking Software: AutoDock Vina
Q. How do substituent variations on the pyrimidine ring affect crystallization behavior?
- Methodological Answer : Bulky groups (e.g., phenyl) induce steric hindrance, altering crystal packing. In N-(2-fluorophenyl) derivatives, weak C–H⋯π interactions and hydrogen bonds (N–H⋯N) stabilize the lattice . Techniques:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Powder XRD : Monitor polymorphism via diffraction peak shifts.
Data Analysis and Interpretation
Q. What strategies address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.
- Kinetic Monitoring : In situ IR or HPLC to identify bottlenecks (e.g., slow imine formation) .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology.
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic centers (e.g., C-2 position) .
- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions for SNAr reactions.
Safety and Waste Management
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
